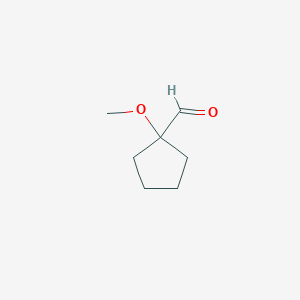

![molecular formula C16H15N3O5 B2714715 3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1251708-46-9](/img/structure/B2714715.png)

3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

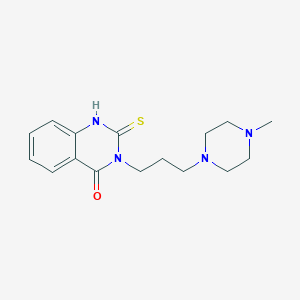

The compound is a complex organic molecule that contains a nitrofuran moiety. Nitrofurans are a class of compounds that have been widely used in medicine due to their antibacterial and antifungal properties .

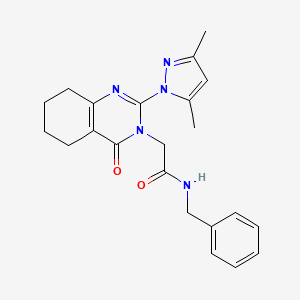

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings in its structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

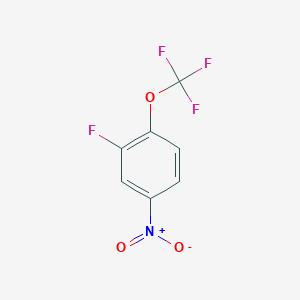

Nitrofuran derivatives are known to be reactive towards several deuterated solvents . The specific reactions that this compound undergoes would depend on its exact structure and the conditions under which it is stored and used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Substances

Carbonyl-containing nitrofurans, such as the ones , have been used in the synthesis of biologically active substances . These compounds are prepared through various methods including nitration, oxidation, and esterification of the corresponding furan derivatives .

Antimicrobial Activity

Some novel 5-nitrofuran-2-carbohydrazides, which are similar to the compounds , have shown significant antimicrobial activity . They have displayed variable activity against various bacteria and fungi, including Aspergillus fumigates, Staphylococcus aureus, Streptococcus pneumonia, Bacillis subtilis, Salmonella typhimurium, Klebsiella pneumonia, Escherichia coli .

Antitubercular Activity

These compounds have also been evaluated for their antitubercular activities . Some of them have shown promising results against Mycobacterium tuberculosis .

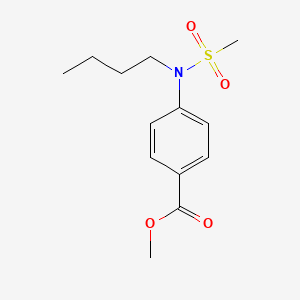

Development of New Antibacterial Drugs

The 5-nitrofuran moiety in these compounds has been explored for the development of new antibacterial drugs . The structure-activity relationship (SAR) study has revealed the significance of the 5-nitrofuran moiety and sulfonamide function in these compounds .

In Silico Studies

In silico studies have been conducted on these compounds to explore the structural requirements which controlled the activity . Docking studies revealed that the p-amino benzoic acid (PABA) and binding pockets of the dihydropteroate synthase (DHPS) were successfully occupied by these compounds .

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models have been built to explore the structural requirements which controlled the activity of these compounds . These models help in understanding the relationship between the chemical structure of these compounds and their biological activity .

Safety and Hazards

Wirkmechanismus

Nitrofurans

are a class of compounds that have been widely used due to their antibacterial properties . They are effective against both gram-negative and gram-positive bacteria . Here is some general information about nitrofurans:

Target of action

Nitrofurans primarily target bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Mode of action

The exact mechanism of action is unknown. It is believed that nitrofurans inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is also believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .

Biochemical pathways

The affected pathways primarily involve the degradation of glucose and pyruvate, which are crucial for the energy production in bacterial cells .

Pharmacokinetics

Nitrofurans are generally well absorbed and distributed throughout the body .

Result of action

The inhibition of key bacterial enzymes leads to disruption of essential metabolic processes, resulting in the death of the bacteria .

Eigenschaften

IUPAC Name |

11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c20-14-3-1-2-12-11-6-10(8-18(12)14)7-17(9-11)16(21)13-4-5-15(24-13)19(22)23/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWZROAMHFGWGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)

![9-((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2714643.png)

![N-{[4-(acetylamino)phenyl]sulfonyl}-L-tryptophan](/img/structure/B2714647.png)

![N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)

![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)